N-(3-nitrophenyl)sulfonylbenzamide

Description

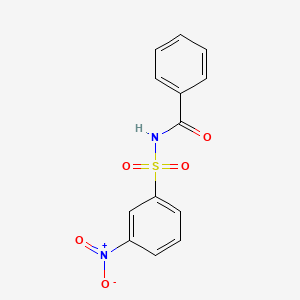

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S/c16-13(10-5-2-1-3-6-10)14-21(19,20)12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBBUUKKTZRZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(3-Nitrophenyl)sulfonylbenzamide

The preparation of N-acylsulfonamides can be broadly categorized into two primary approaches: the acylation of a sulfonamide or the sulfonylation of an amide. researchgate.net The synthesis of the target compound, this compound, typically follows these conventional routes.

A primary and direct method for synthesizing this compound involves the condensation of 3-nitrobenzenesulfonyl chloride with benzamide (B126). This reaction is a classic example of N-sulfonylation of an amide. The process generally requires a base to deprotonate the amide, rendering it nucleophilic enough to attack the sulfonyl chloride.

A study on the kinetics of the arylsulfonation of benzhydrazide with 3-nitrobenzenesulfonyl chloride in various aqueous-organic solvent systems provides insights into the reaction conditions. researchgate.net While benzhydrazide is used in this specific study, the fundamental reaction mechanism is analogous to the sulfonylation of benzamide. The research demonstrated that the arylsulfonation product could be achieved in nearly theoretical yield, with the reaction proceeding effectively in solvent mixtures such as water-dioxane, water-acetonitrile, and water-tetrahydrofuran. researchgate.net The preparation of the key starting material, 3-nitrobenzenesulfonyl chloride, is itself accomplished by the sulfochlorination of nitrobenzene (B124822) with chlorosulfonic acid. google.com

| Reactants | Product | Reaction Type | Notes |

| 3-Nitrobenzenesulfonyl chloride | This compound | N-sulfonylation | Typically requires a base and an appropriate solvent system. |

| Benzamide |

This table illustrates the direct condensation approach to synthesizing this compound.

The synthesis of N-acylsulfonamides is a well-established field, yet new methodologies are continually being developed to improve efficiency and substrate scope. nih.gov

Conventional Methods: The most common strategies for forming the N-acylsulfonamide linkage are the acylation of sulfonamides with acylating agents like acyl chlorides or anhydrides, or the sulfonylation of amides with sulfonyl chlorides. acs.org These reactions often require harsh conditions or the use of additives to overcome the low reactivity of the sulfonamide or amide nitrogen. nih.gov

Modern Synthetic Approaches: To circumvent the limitations of classical methods, more efficient and milder synthetic routes have been developed.

Sulfo-click Reaction: A notable advancement is the sulfo-click reaction, which involves the catalyst-free reaction between a sulfonyl azide (B81097) and a thioacid. nih.gov This method is fast, highly efficient, and can be performed in aqueous conditions, making it a valuable alternative for generating N-acylsulfonamide derivatives. nih.gov

Copper-Mediated Three-Component Reaction: Another innovative approach is a copper-catalyzed three-component reaction of an alkyne, a sulfonyl azide, and water as a nucleophile. acs.org This method is particularly useful for creating diverse libraries of N-acylsulfonamides under mild conditions and exhibits high functional group tolerance. acs.org

| Synthetic Strategy | Description | Advantages |

| Classical Acylation/Sulfonylation | Acylation of a sulfonamide or sulfonylation of an amide using reactive species like acyl/sulfonyl chlorides. researchgate.netacs.org | Well-established and widely used. |

| Sulfo-click Reaction | Catalyst-free reaction between a sulfonyl azide and a thioacid. nih.gov | High efficiency, fast reaction times, mild aqueous conditions. nih.gov |

| Copper-Mediated Reaction | Three-component reaction of an alkyne, sulfonyl azide, and water, catalyzed by copper. acs.org | Mild conditions, broad substrate scope, high functional group tolerance. acs.org |

This table summarizes various synthetic strategies for forming the N-acylsulfonamide bond.

Advanced Derivatization and Functionalization Strategies

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic investigation of structure-activity relationships and the development of new chemical entities. researchgate.net

The nitrophenyl group is a versatile handle for derivatization. The nitro functionality can undergo a variety of chemical transformations, most commonly reduction to an amine. This resulting aniline (B41778) derivative can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a vast chemical space for analogue synthesis.

Furthermore, the aromatic ring itself is subject to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents. For instance, in a study aimed at developing HIV-1 Vif inhibitors, derivatives of a related compound, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, were synthesized, showcasing optimizations on the nitrophenyl ring. nih.gov Another approach involves using reagents like 3-nitrophenylhydrazine (B1228671) for derivatization, which targets carboxyl- and carbonyl-containing metabolites but highlights the reactivity of the nitrophenyl structure. nih.gov

The benzamide portion of the molecule provides another avenue for structural diversification. The introduction of various substituents onto the benzoyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character.

A study on substituted benzamides demonstrated that the position and nature of substituents have a profound impact. nih.gov For example, an ortho-methoxy group can engage in intramolecular hydrogen bonding with the amide, affecting its conformation and properties. The introduction of substituents at the 3-position can cause steric and electronic effects that alter the conformation of adjacent groups. nih.gov These modifications can be used to fine-tune the molecule's interaction with biological targets. The synthesis of such derivatives would typically start from a correspondingly substituted benzamide or benzoic acid.

| Modification Site | Potential Reactions | Purpose |

| Nitrophenyl Moiety | - Reduction of nitro group to amine | Introduce new functional groups for further reaction |

| - Further functionalization of the resulting amine | Explore structure-activity relationships nih.gov | |

| - Aromatic substitution | Modulate electronic properties | |

| Benzamide Core | - Introduction of substituents on the phenyl ring | Fine-tune physicochemical properties like lipophilicity and conformation nih.gov |

| - Variation of amide N-substituents (if applicable) | Alter steric and electronic environment |

This table outlines strategies for the derivatization of this compound.

The N-acylsulfonamide functionality is not only a pharmacophore but also serves as a versatile linker in various chemical applications. nih.govnih.gov Its stability and specific cleavage conditions make it a valuable tool in solid-phase organic synthesis. nih.gov

The N-acylsulfonamide group can act as a bridge in more complex molecules, such as in the synthesis of modified dinucleosides. thieme-connect.de In this context, the N-acylsulfonamide linker mimics the natural phosphate-diester backbone of DNA and RNA, offering an achiral and acidic alternative. thieme-connect.de The synthesis of such bridged compounds involves the condensation of novel sulfonamide monomers with a nucleoside carboxylic acid. thieme-connect.de Furthermore, N-acylsulfonamide linkers have been activated using palladium catalysis for controlled cleavage from a solid support. nih.gov The incorporation of this moiety as a bridging group allows for the construction of novel molecular architectures with unique structural and functional properties. nih.govrsc.org

Mechanistic Aspects of this compound Formation

While specific mechanistic studies detailing the formation of this compound are not extensively available in the reviewed literature, a plausible mechanism can be postulated based on the well-established reactions of sulfonyl chlorides with amides. The formation of the N-S bond in N-acylsulfonamides typically proceeds through a nucleophilic substitution pathway.

The reaction would involve the nucleophilic attack of the nitrogen atom of benzamide on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro group on the phenyl ring of the sulfonyl chloride enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack.

The proposed mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzamide attacks the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, departs from the tetrahedral intermediate.

Deprotonation: A base, which could be another molecule of benzamide or a deliberately added non-nucleophilic base, abstracts the proton from the nitrogen atom to neutralize the resulting positively charged species, yielding the final product, this compound.

It is important to note that this proposed mechanism is based on general principles of organic chemistry and analogous reactions for the synthesis of other N-acylsulfonamides. nih.govnih.gov Specific kinetic and computational studies would be required to elucidate the precise mechanism for the formation of this compound.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, several green chemistry approaches can be considered to improve the environmental footprint of its production. These approaches focus on the use of alternative solvents, energy sources, and catalyst systems.

Deep Eutectic Solvents (DESs):

Deep eutectic solvents have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.comrsc.orgresearchgate.netmdpi.com These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea (B33335) or glycerol). nih.gov DESs offer several advantages, including low vapor pressure, tunability of properties, and often being biodegradable and of low toxicity. rsc.orgnih.gov

For the synthesis of sulfonamides, DESs have been shown to be effective reaction media. nih.gov A sustainable protocol for synthesizing various sulfonamides from amines and sulfonyl chlorides has been developed using choline chloride-based DESs, achieving high yields at ambient temperature. nih.gov The use of DESs can facilitate product isolation and solvent recycling, contributing to a more sustainable process. mdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation has become a valuable tool in green chemistry for accelerating organic reactions. nih.govnih.govmdpi.com Compared to conventional heating, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and improved product purity. mdpi.com This technique has been successfully applied to the synthesis of various sulfonamide derivatives. nih.govnih.gov The rapid and uniform heating provided by microwaves can enhance the rate of the reaction between benzamide and 3-nitrobenzenesulfonyl chloride, potentially reducing energy consumption and minimizing side reactions.

The table below summarizes some green chemistry approaches applicable to the synthesis of sulfonamides, which could be adapted for the production of this compound.

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

| Deep Eutectic Solvents (DESs) | Use of a mixture of a quaternary ammonium salt and a hydrogen bond donor as the reaction medium. rsc.orgnih.gov | Reduced use of volatile organic compounds, potential for solvent recycling, and mild reaction conditions. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to provide energy for the reaction. nih.govmdpi.com | Shorter reaction times, increased yields, and reduced energy consumption. nih.govmdpi.com |

| Catalyst-Free Synthesis | Designing reaction conditions that do not require a catalyst, often by using an efficient dehydrating agent. rsc.org | Avoids the use of potentially toxic or expensive catalysts and simplifies product purification. |

While specific studies on the green synthesis of this compound are not prevalent, the successful application of these methods to a wide range of other sulfonamides suggests their potential applicability. nih.govnih.govrsc.org Further research would be needed to optimize these green methodologies for the specific synthesis of the target compound.

Comprehensive Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of heteroatoms within a molecule.

The ¹H NMR spectrum of N-(3-nitrophenyl)sulfonylbenzamide is characterized by distinct signals corresponding to the aromatic protons and the amide proton. The proton of the sulfonamide group (–SO₂NH–) is typically observed as a singlet in the downfield region of the spectrum, with chemical shifts reported for similar sulfonamides ranging from approximately 8.78 to 11.2 ppm. rsc.orgresearchgate.net This significant downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing sulfonyl and benzoyl groups, and potential involvement in hydrogen bonding.

The aromatic protons of the two phenyl rings resonate in the region between 6.5 and 8.7 ppm. rsc.orgrsc.org The specific chemical shifts and coupling patterns are dictated by the substitution on each ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Sulfonamide N-H | ~10.0 - 11.5 | Singlet | Broad, exchangeable with D₂O. |

| Benzoyl Protons (ortho) | ~7.8 - 8.0 | Multiplet | Deshielded by the carbonyl group. |

| Benzoyl Protons (meta, para) | ~7.4 - 7.6 | Multiplet | |

| Nitrophenyl Proton (H-2) | ~8.4 - 8.6 | Singlet/Triplet | Highly deshielded by the adjacent nitro group. |

| Nitrophenyl Proton (H-4) | ~7.8 - 8.0 | Multiplet | |

| Nitrophenyl Proton (H-5) | ~7.3 - 7.5 | Multiplet | |

| Nitrophenyl Proton (H-6) | ~8.1 - 8.3 | Multiplet |

Note: The predicted values are based on data from analogous compounds and established substituent effects.

The ¹³C NMR spectrum provides information on all the carbon atoms in this compound. The carbonyl carbon of the benzamide (B126) group is expected to appear significantly downfield, typically in the range of 169-170 ppm, due to the strong deshielding effect of the double-bonded oxygen. rsc.org

The aromatic carbons exhibit signals in the region of 111 to 160 ppm. rsc.org The carbon atom attached to the nitro group in the 3-nitrophenyl ring is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the inductive and resonance effects of the sulfonyl, amide, and nitro substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ~169.5 | Quaternary carbon, typically a weak signal. |

| Aromatic C (C-NO₂) | ~148.0 | Deshielded by the nitro group. |

| Aromatic C (C-SO₂) | ~140.0 - 144.0 | Quaternary carbon. |

| Aromatic C (Benzoyl) | ~125.0 - 135.0 | |

| Aromatic C (Nitrophenyl) | ~120.0 - 130.0 |

Note: The predicted values are based on data from analogous compounds and established substituent effects. oregonstate.edu

While ¹H and ¹³C NMR are standard techniques, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atoms in the sulfonamide and nitro groups. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be challenging and may require isotopic enrichment or the use of inverse-detected techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC). huji.ac.ilaiinmr.comyoutube.com

The chemical shift of the sulfonamide nitrogen is sensitive to the molecular structure and intermolecular interactions. nih.gov For the nitro group, the ¹⁵N chemical shift is expected in a characteristic downfield region for nitroaromatic compounds. researchgate.netresearchgate.net These advanced NMR techniques can be invaluable for confirming the structure and studying intermolecular interactions.

The integration of the signals in the ¹H NMR spectrum confirms the ratio of protons in the molecule. The aromatic region will integrate to a total of nine protons (five from the benzoyl ring and four from the nitrophenyl ring), while the amide proton will integrate to one proton.

The sulfonyl group itself does not possess any protons for direct observation in ¹H NMR. However, its strong electron-withdrawing nature significantly influences the chemical shifts of the protons on the adjacent phenyl ring, causing them to appear at a lower field (deshielded). This effect helps in the assignment of the aromatic signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound shows distinct absorption bands corresponding to the various functional groups.

S=O Stretching: The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the range of 1313-1330 cm⁻¹ and a symmetric stretch (νs) observed around 1143-1157 cm⁻¹. nih.gov

C=O Stretching: The carbonyl group of the amide functionality exhibits a strong absorption band, typically in the region of 1680-1706 cm⁻¹. rsc.org

N-H Stretching: The N-H stretching vibration of the sulfonamide group is expected to appear as a band in the region of 3200-3400 cm⁻¹. nih.govscispace.com The exact position and shape of this band can be influenced by hydrogen bonding.

NO₂ Stretching: The nitro group also has characteristic asymmetric and symmetric stretching vibrations, which are typically observed around 1512-1546 cm⁻¹ and 1300-1350 cm⁻¹, respectively. scispace.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~1313 - 1330 |

| Sulfonyl (SO₂) | Symmetric Stretching | ~1143 - 1157 |

| Carbonyl (C=O) | Stretching | ~1680 - 1706 |

| Amide (N-H) | Stretching | ~3200 - 3400 |

| Nitro (NO₂) | Asymmetric Stretching | ~1512 - 1546 |

| Nitro (NO₂) | Symmetric Stretching | ~1300 - 1350 |

Note: The expected wavenumber ranges are based on data from analogous compounds. nih.govscispace.com

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

The vibrational frequencies of this compound have been studied using both experimental techniques, such as FT-IR and FT-Raman spectroscopy, and theoretical calculations. nih.govbohrium.com Theoretical predictions, often employing methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p), generally show good agreement with experimental data. mdpi.comresearchgate.net For instance, the characteristic N-H stretching vibration is a key indicator of hydrogen bonding within the molecule. mdpi.comrawdatalibrary.net

Differences between calculated and experimental frequencies can often be attributed to the fact that theoretical calculations are typically performed for a single molecule in the gas phase, while experimental spectra are recorded on a solid-phase sample where intermolecular interactions are present. researchgate.net Scaling factors are sometimes applied to the calculated frequencies to improve the correlation with experimental values. mdpi.com Studies have shown that a difference of up to 35 cm⁻¹ between DFT and experimental values for a C=O stretching frequency can still be considered a good agreement. researchgate.net

Below is a table comparing some experimental and theoretically predicted vibrational frequencies for related sulfonamide structures.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| N-H Stretch | 3273 | 3408 |

| C=O Stretch | 1639-1652 | ~1670-1700 |

| SO₂ Asymmetric Stretch | ~1330 | ~1350 |

| SO₂ Symmetric Stretch | ~1125 | ~1150 |

| C-H Aromatic Stretch | 3048-3064 | 2972-3064 |

Note: The data presented is a generalized representation from various sulfonamide studies and may not be exact for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₃H₁₀N₂O₅S), the exact mass can be calculated. This precise measurement helps to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The molecular ion peak would be observed at a specific m/z value corresponding to its exact mass.

Analysis of Characteristic Fragmentation Patterns

The mass spectrum of this compound will exhibit a characteristic fragmentation pattern under electron impact or other ionization methods. nih.govresearchgate.net The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it. youtube.com Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond.

Key fragmentation patterns for related nitro-containing compounds include:

Loss of NO: A fragment ion corresponding to the loss of 30 Da is often observed. nih.gov

Loss of NO₂: A fragment corresponding to the loss of 46 Da can also be seen. youtube.com

Formation of Phenyl Cation: Cleavage can lead to the formation of a phenyl cation at m/z 77. youtube.com

Formation of Nitrophenyl Cation: A fragment corresponding to the nitrophenyl cation may also be present.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Determination of Crystal System and Space Group

Studies on similar sulfonamide derivatives have revealed various crystal systems and space groups. For example, N-(benzoyl)-3-nitrobenzenesulfonamide crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.gov Another related compound, N-(3-nitrobenzoyl)benzenesulfonamide, crystallizes in the orthorhombic system. nih.gov The specific crystal system and space group for this compound would be determined through single-crystal X-ray diffraction analysis.

The crystal data for two related isomers are presented below:

| Compound | N-(benzoyl)-3-nitrobenzenesulfonamide | N-(3-nitrobenzoyl)benzenesulfonamide |

| Formula | C₁₃H₁₀N₂O₅S | C₁₃H₁₀N₂O₅S |

| Molar Mass | 306.29 | 306.29 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 11.546 (1) | 5.1053 (5) |

| b (Å) | 5.0302 (5) | 13.078 (1) |

| c (Å) | 23.387 (2) | 20.163 (2) |

| β (°) ** | 93.69 (1) | 90 |

| Volume (ų) ** | 1355.5 (2) | 1346.2 (2) |

| Z | 4 | 4 |

Analysis of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is characterized by the dihedral angles between the different planar parts of the molecule. In N-(benzoyl)-3-nitrobenzenesulfonamide, the dihedral angle between the phenyl and benzene (B151609) rings is 86.7 (1)°. nih.gov For N-(3-nitrobenzoyl)benzenesulfonamide, the dihedral angle between the sulfonyl and benzoyl benzene rings is 86.9 (2)°. nih.gov The molecule is twisted at the nitrogen atom, with a dihedral angle of 79.9 (2)° between the sulfonyl benzene ring and the —SO₂—NH—CO— segment. nih.gov In some related structures, the nitro group is twisted out of the plane of its corresponding benzene ring. otterbein.edu

Significant dihedral angles in related sulfonamides include:

Sulfonyl Benzene Ring vs. —SO₂—NH—C(O)— Segment: This describes the twist around the nitrogen atom.

Nitro Group vs. Benzene Ring: This shows the planarity of the nitro group with its attached ring.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is stabilized by a network of intermolecular interactions, which play a crucial role in the formation of its supramolecular architecture. These interactions primarily include hydrogen bonds and potentially other weaker contacts such as π-π stacking.

A key feature of the crystal packing is the presence of N—H···O hydrogen bonds. In the crystal structure of N-(3-nitrobenzoyl)benzenesulfonamide, which is a synonym for this compound, molecules are linked into helical chains along the b-axis via N—H···O(S) hydrogen bonds. nih.gov The conformation of the N-H bond is anti to the C=O bond within the C—SO₂—NH—C(O) segment. nih.gov This type of hydrogen bonding is a common and significant interaction in the crystal structures of sulfonamides, often dictating the primary packing motif. nih.gov

The potential for π···π stacking interactions also exists due to the presence of two aromatic rings in the molecule. In related structures, such as 4-nitro-N-(3-nitrophenyl)benzamide, molecules are stacked along the a-axis with benzene ring centroid-centroid distances of 3.8878 (6) Å. researchgate.net In a co-crystal of a derivative, 3-((3-nitrophenyl)sulfonamido)propanoic acid with 4,4′-bipyridine, π···π stacking interactions are observed between the 4,4′-bipyridine molecules. nih.gov The geometry of this compound, where the dihedral angle between the sulfonyl and benzoyl benzene rings is 86.9 (2)°, suggests that significant parallel π-stacking between these rings within the same molecule is unlikely. nih.gov However, intermolecular π···π interactions between the aromatic rings of adjacent molecules are plausible and often contribute to the crystal packing in aromatic sulfonamides. nih.gov The interplay between hydrogen bonding and π···π interactions is a critical determinant of the final crystal structure in flexible sulfonamide derivatives. nih.gov

Table 1: Hydrogen Bond Geometry for N-(3-nitrobenzoyl)benzenesulfonamide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry code |

|---|---|---|---|---|---|

| N1—H1N···O1 | 0.81 (2) | 2.15 (2) | 2.954 (2) | 172 (2) | (i) |

Data sourced from Gowda et al. (2011) for the related compound N-benzoyl-3-nitrobenzenesulfonamide, presented here for comparative context. researchgate.net

Disorder Phenomena and Their Structural Implications

Based on a thorough review of the available crystallographic literature, there have been no specific reports of disorder phenomena in the crystal structure of this compound. The published crystallographic data for N-(3-nitrobenzoyl)benzenesulfonamide indicates a well-ordered structure under the conditions of the experiment. nih.gov

Disorder in crystal structures can arise from various factors, such as the presence of flexible molecular fragments or the possibility of multiple, energetically similar conformations. In some related molecules, disorder has been observed. For example, in a derivative of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, the methoxy (B1213986) group could potentially exhibit rotational disorder, although this was not reported in that specific study. nih.gov Another example is found in the crystal structure of a fluorinated bis-benzylideneaniline, which showed disorder with a fluorine atom occupying two sites.

The absence of reported disorder for this compound suggests that the molecule adopts a single, well-defined conformation in the crystalline state. The network of intermolecular interactions, particularly the N—H···O hydrogen bonds that form ordered helical chains, likely plays a significant role in locking the molecule into a specific orientation and preventing conformational or positional disorder. nih.gov This energetic preference for a single packing arrangement leads to a stable and ordered crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties. For a molecule like N-(3-nitrophenyl)sulfonylbenzamide, DFT would be employed to determine its fundamental electronic and structural characteristics.

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be predicted. nih.gov These calculations would reveal the spatial orientation of the nitrophenyl and benzamide (B126) moieties relative to the central sulfonyl group. While specific experimental data for this compound is not available for direct comparison, theoretical predictions for similar sulfonamides have shown good agreement with X-ray crystallography data. nih.govsci-hub.se

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| S-N Bond Length (Å) | Data not available |

| S=O Bond Lengths (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| N-H Bond Length (Å) | Data not available |

| C-S-N-C Dihedral Angle (°) | Data not available |

| Phenyl Ring Torsional Angles (°) | Data not available |

This table is illustrative. Specific computational data for this compound was not found in the searched literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govbohrium.com For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, potentially the benzamide or the sulfonyl group, while the LUMO is likely to be centered on the electron-withdrawing nitrophenyl ring. This distribution would indicate the potential for intramolecular charge transfer, a phenomenon often observed in similar molecules. nih.gov

Table 2: Predicted HOMO-LUMO Properties for this compound (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

This table is illustrative. Specific computational data for this compound was not found in the searched literature.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitro group. The hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, would exhibit positive potential.

Theoretical Studies of Spectroscopic Properties (e.g., UV-Vis Absorption)

Computational methods can predict the electronic absorption spectra of molecules, providing insights into their UV-Visible characteristics. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for this purpose. nih.govnih.gov The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the theoretical UV-Vis spectrum would likely exhibit π-π* transitions associated with the aromatic rings and n-π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the sulfonyl, carbonyl, and nitro groups. nih.gov

Non-Linear Optical (NLO) Property Predictions

Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. nih.gov The presence of the electron-donating benzamide moiety and the electron-withdrawing nitrophenyl group in this compound suggests that it may possess NLO activity. DFT calculations could provide a theoretical estimation of its hyperpolarizability.

Calculation of Energetic Interactions within Molecular Aggregates

Computational methods such as Density Functional Theory (DFT), particularly with dispersion corrections (e.g., B3LYP-D3), are standardly employed to calculate the interaction energies between molecules in a crystal lattice. Methodologies like Hirshfeld surface analysis and energy decomposition analysis (EDA) further elucidate the nature and contribution of different types of intermolecular contacts.

Furthermore, research on ({4-nitrophenyl}sulfonyl)tryptophan provided specific interaction energies for its dimeric and tetrameric aggregates, calculated at the B3LYP/6-311++G(d,p) and B3LYP-D3(BJ)/6-311++G(d,p) levels of theory. sigmaaldrich.com The interaction energies for the dimer were found to be -9.7 kcal/mol and -12.4 kcal/mol, respectively, with and without dispersion correction. sigmaaldrich.com For the tetramer, the interaction energies were +8.4 kcal/mol and -16.2 kcal/mol, highlighting the importance of dispersion forces in the stability of larger molecular aggregates. sigmaaldrich.com

Table of Energetic Interaction Contributions in a Related Sulfonamide

| Interaction Type | Percentage Contribution |

| O···H/H···O | 40.1% |

| H···H | 27.5% |

| C···H/H···C | 12.4% |

| Data derived from the Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. chiralen.com |

Table of Calculated Interaction Energies in a Related Sulfonamide Aggregate

| Molecular Aggregate | Computational Method | Interaction Energy (kcal/mol) |

| Dimer | B3LYP/6-311++G(d,p) | -9.7 |

| Dimer | B3LYP-D3(BJ)/6-311++G(d,p) | -12.4 |

| Tetramer | B3LYP/6-311++G(d,p) | +8.4 |

| Tetramer | B3LYP-D3(BJ)/6-311++G(d,p) | -16.2 |

| Data for ({4-nitrophenyl}sulfonyl)tryptophan. sigmaaldrich.com |

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Electronic Properties on Activity Modulation

The biological activity of N-(3-nitrophenyl)sulfonylbenzamide is not solely dependent on its core structure but is significantly modulated by the nature and position of its substituents.

Role of Nitro Group Location and Electronic Effects

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring to which it is attached. nih.govsvedbergopen.com Its position on the ring is a critical determinant of biological activity. For instance, in some related sulfonyl fluoride (B91410) compounds, a nitro group in the ortho position was found to be essential for antibacterial activity, while meta and para substitutions resulted in inactive compounds. researchgate.net This highlights the importance of the specific electronic and steric environment created by the nitro group's placement. The electron-withdrawing nature of the nitro group can enhance the molecule's interaction with nucleophilic sites on target proteins. nih.gov The position of the nitro group can also play a significant role in other biological activities, such as anti-inflammatory and vasorelaxant effects, as demonstrated in studies on chalcone (B49325) derivatives. mdpi.com

Effects of Halogenation (e.g., fluorine, bromine) on Activity Profiles

The introduction of halogen atoms, such as fluorine and bromine, onto the aromatic rings of sulfonylbenzamide derivatives can profoundly impact their activity profiles. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. For example, adding halogens can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. nih.gov Studies on other classes of compounds, like peptoids, have shown that halogenation can lead to a significant increase in antimicrobial activity. nih.gov The specific halogen used is also important; for instance, in some cases, activity increases from fluorine to iodine. nih.gov This is attributed to the varying size, electronegativity, and hydrophobicity of the different halogens, which can alter binding interactions and self-assembly properties. nih.gov

| Halogen | Effect on Lipophilicity | Impact on In Vitro Permeability |

| Chlorine | Significant Increase nih.gov | Significant Enhancement nih.gov |

| Bromine | Significant Increase nih.gov | Significant Enhancement nih.gov |

| Fluorine | No Significant Increase nih.gov | No Significant Enhancement nih.gov |

Prodrug Design Principles Applied to this compound Derivatives (e.g., solubility enhancement)

The low aqueous solubility of drug candidates is a significant hurdle in pharmaceutical development, often leading to poor bioavailability and limiting formulation options. While specific research on prodrug strategies for this compound is not extensively documented in publicly available literature, established principles of prodrug design offer a clear path for enhancing its solubility. These strategies involve the temporary modification of the parent drug molecule by attaching a promoiety, which is a chemical group designed to improve a specific physicochemical property, in this case, water solubility. This promoiety is later cleaved in the body, typically through enzymatic or chemical hydrolysis, to release the active parent drug.

The core concept of a prodrug is to mask a functional group that contributes to the poor solubility of the parent molecule and replace it with a more hydrophilic group. For a compound like this compound, the sulfonamide (–SO₂NH–) and amide (–CONH–) groups are potential points for modification.

One of the most common and effective strategies for increasing the aqueous solubility of compounds containing a sulfonamide group is N-acylation. This involves attaching a tail that contains a solubilizing group such as an amino, carboxyl, hydroxyl, or alkoxyl group. For instance, research on the cyclin-dependent kinase inhibitor JNJ-7706621, which also contains a sulfonamide moiety, demonstrated the success of this approach. By N-acylation of the sulfonamide, derivatives with various solubilizing groups were synthesized, many of which showed significantly improved aqueous solubility. researchgate.net

Another established approach is the introduction of a phosphate (B84403) group. Phosphate esters are highly effective at increasing water solubility due to their ionizable nature at physiological pH. This strategy has been successfully applied to a wide range of poorly soluble drugs. For example, a phosphate-ester derivative of the aurora kinase inhibitor SNS-314 resulted in a 335-fold increase in water solubility compared to the parent drug. nih.gov

A hypothetical research plan to improve the solubility of this compound through a prodrug approach would involve synthesizing a series of derivatives with different promoieties attached to the sulfonamide or amide nitrogen. The resulting prodrugs would then be evaluated for their aqueous solubility and chemical stability. The data from such a study would typically be presented in a table format, as illustrated below.

Illustrative Data Table of Hypothetical this compound Prodrugs

| Compound ID | Parent Moiety | Promoiety | Linkage | Resulting Aqueous Solubility (mg/mL) | Fold Increase in Solubility |

| Parent | This compound | - | - | 0.0096 | 1 |

| PRO-1 | This compound | Glycine (B1666218) | Amide | 0.5 | ~52 |

| PRO-2 | This compound | Sarcosine | Amide | 0.8 | ~83 |

| PRO-3 | This compound | N,N-Dimethylglycine | Amide | 2.5 | ~260 |

| PRO-4 | This compound | Phosphate | Ester | >10 | >1000 |

| PRO-5 | This compound | Polyethylene Glycol (PEG) | Ether | >20 | >2000 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on established prodrug strategies and data from structurally analogous compounds. Specific experimental validation for this compound is required.

The selection of an appropriate promoiety is a critical step and involves a trade-off between increased solubility and the rate of conversion back to the parent drug. The linker connecting the promoiety to the drug must be stable enough to allow for formulation and administration but labile enough to be cleaved efficiently in vivo to release the active compound. The ideal prodrug would exhibit significantly enhanced aqueous solubility, maintain chemical stability in formulation, and undergo rapid and quantitative conversion to the parent drug at the desired site of action.

Molecular Docking and Ligand Target Interaction Analysis

Computational Protocols for Molecular Docking Simulations

While specific molecular docking studies for N-(3-nitrophenyl)sulfonylbenzamide are not extensively documented in publicly available literature, the computational protocols employed for similar sulfonamide and nitrobenzamide derivatives provide a clear framework for how such an analysis would be conducted. These protocols generally involve several key steps to ensure the accuracy and reliability of the simulation results.

The process begins with the preparation of both the ligand and the target protein. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation using quantum mechanical methods, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. For the target proteins, such as BCL-2, BAX, and JNK3, crystal structures are typically retrieved from the Protein Data Bank (PDB). These structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

The docking simulation itself is performed using software like AutoDock, Glide, or Sybyl. A defined binding site, often identified from the co-crystallized ligand in the PDB structure or through binding site prediction algorithms, is specified. The docking algorithm then explores a multitude of possible conformations and orientations of the ligand within this binding pocket, scoring each based on a defined scoring function. These scoring functions estimate the binding free energy of the complex. For instance, studies on other sulfonamide compounds have utilized the London dG scoring function to evaluate binding free energies mdpi.com.

Following the docking runs, the resulting poses are analyzed. The pose with the lowest binding energy is typically considered the most probable binding mode. Further refinement and validation of the docking results can be achieved through more computationally intensive methods like Molecular Dynamics (MD) simulations, which simulate the movement of the protein and ligand over time, providing insights into the stability of the complex.

Prediction of Binding Affinities and Molecular Interaction Modes

The prediction of binding affinities, often expressed as binding energy (in kcal/mol) or inhibition constant (Ki), is a primary output of molecular docking simulations. A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein. For related nitro-substituted benzamide (B126) derivatives, molecular docking analyses have revealed efficient binding to their target enzymes biointerfaceresearch.com.

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. In the case of this compound, the sulfonamide group (-SO2NH-) and the benzamide moiety (-CONH-) are potent hydrogen bond donors and acceptors. The nitro group (-NO2) can also participate as a hydrogen bond acceptor.

Studies on structurally similar compounds provide insight into the potential hydrogen bonding network. For example, in the crystal structure of 2-Hydroxy-N-(3-nitrophenyl)benzamide, both intramolecular and intermolecular hydrogen bonds of the N-H···O and O-H···O types are observed, which stabilize the molecular conformation and crystal packing nih.gov. Similarly, analyses of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives show that N-H···O hydrogen bonds involving the sulfonamide group are a dominant feature of their intermolecular interactions nih.gov. When docked into a protein's active site, these groups on this compound would be expected to form hydrogen bonds with amino acid residues containing polar side chains, such as serine, threonine, tyrosine, aspartate, glutamate, asparagine, and glutamine.

Pi-stacking interactions are a specific type of non-covalent interaction that occurs between aromatic rings. Given the presence of two aromatic rings in this compound, these interactions are expected to play a significant role in its binding to target proteins. The nitro group, being strongly electron-withdrawing, can enhance the pi-stacking potential of the nitrophenyl ring.

Research has shown that interactions between nitroarenes and the aromatic side chains of amino acids like tryptophan, tyrosine, phenylalanine, and histidine can be very strong, with binding energies up to -14.6 kcal/mol nih.gov. The strength of these stacking interactions generally follows the order Trp > Tyr > Phe ≈ His nih.gov. These interactions can occur in parallel-displaced or T-shaped geometries nih.gov. The presence of a nitro group can also lead to specific nitro-π interactions, further stabilizing the complex nih.govresearchgate.net.

Identification of Key Amino Acid Residues in Target Protein Binding Pockets

The identification of specific amino acid residues that form key interactions with a ligand is a crucial outcome of molecular docking. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

The B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic members like BCL-2 and pro-apoptotic members like BAX, are key regulators of the intrinsic apoptotic pathway. The c-Jun N-terminal kinase 3 (JNK3) is also implicated in neuronal apoptosis.

BCL-2: The binding pocket of BCL-2, where its natural pro-apoptotic partners bind, is a hydrophobic groove. Inhibitors typically form hydrophobic and pi-stacking interactions with residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Leucine (Leu), and hydrogen bonds with residues like Aspartate (Asp) and Glycine (B1666218) (Gly). It is plausible that the aromatic rings of this compound would engage in pi-stacking and hydrophobic interactions within this groove, while the sulfonyl and amide groups could form hydrogen bonds with polar residues at the periphery.

BAX: Upon activation, BAX translocates to the mitochondria. While less commonly targeted for direct inhibition, understanding its interactions is crucial. Docking studies with other small molecules have shown interactions with various pockets on the BAX protein nih.gov. The interaction landscape would likely involve a combination of hydrophobic and hydrogen bonding interactions.

JNK3: JNK3 inhibitors often bind to the ATP-binding site of the kinase. Key interactions typically involve hydrogen bonds with the "hinge" region of the kinase domain, which often includes a methionine residue. The aromatic portions of the inhibitor would occupy adjacent hydrophobic pockets. This compound could potentially fit into this site, with its sulfonyl or amide groups forming the critical hinge interactions and its phenyl rings occupying hydrophobic regions.

The interplay between these proteins is complex; for instance, JNK can phosphorylate BCL-2, disrupting its interaction with BAX and promoting apoptosis nih.gov. Therefore, a compound like this compound could potentially modulate these pathways by directly interacting with one or more of these key proteins.

Engagement with Viral Proteins (e.g., HIV-1 Vif)

While direct molecular docking studies on this compound with HIV-1 Vif are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally analogous compounds. Research into N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives has identified them as potent antagonists of the HIV-1 viral infectivity factor (Vif). researchgate.netnih.gov

The Vif protein is crucial for HIV-1 to counteract the host's natural antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. researchgate.netdntb.gov.ua Vif targets A3G for proteasomal degradation, thus allowing the virus to replicate unimpeded. researchgate.netnih.gov Inhibitors of the Vif-A3G interaction are therefore a promising strategy for developing novel anti-HIV drugs.

Molecular docking studies on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives have elucidated their binding mode within a pocket at the Vif-EloC interface. researchgate.net This binding is thought to disrupt the normal function of Vif, preventing it from mediating the degradation of A3G. researchgate.netnih.gov The interaction of these sulfonylbenzamide derivatives with Vif leads to the protection of A3G, thereby restoring its antiviral activity against HIV-1.

A particularly potent derivative, compound 12c from a referenced study, demonstrated a significant enhancement in antiviral activity compared to the initial lead compound. nih.gov Further modification of this compound into a glycine prodrug, 13a, resulted in substantially improved water solubility while maintaining potent inhibition of viral replication. nih.gov These findings underscore the potential of the N-phenyl-sulfonylbenzamide scaffold as a basis for the development of effective HIV-1 Vif inhibitors.

Table 1: Antiviral Activity of N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide Derivatives

| Compound | EC50 (µM) | Key Findings | Reference |

| 12c | 1.54 | Over 150-fold more potent than the lead compound in nonpermissive H9 cells. Protected A3G from Vif-mediated degradation. | nih.gov |

| 13a (prodrug) | 0.228 | ~2600-fold improvement in water solubility compared to 12c. Efficiently inhibited viral replication. | nih.gov |

EC50: Half maximal effective concentration

Modulation of Bacterial Enzyme Targets (e.g., E. coli DNA gyrase)

There is a lack of specific molecular docking studies in the available literature that investigate the direct interaction between this compound and E. coli DNA gyrase. However, the broader class of sulfonamides has been a subject of interest in the development of antibacterial agents targeting this essential enzyme.

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov Its essential role and absence in humans make it an attractive target for the development of new antibiotics. nih.gov

Research has identified other sulfonamide-containing compounds that act as inhibitors of DNA gyrase. For instance, a class of compounds known as N-benzyl-3-sulfonamidopyrrolidines (gyramides) have been shown to inhibit E. coli DNA gyrase with IC50 values in the low micromolar range. nih.gov These compounds bind to a novel site on the gyrase, distinct from that of other known inhibitors, highlighting the potential for developing new classes of antibiotics. nih.gov

Computational approaches, such as virtual screening and molecular docking, are instrumental in identifying potential DNA gyrase inhibitors. nih.gov These methods allow for the screening of large compound libraries to identify molecules with favorable binding interactions at the enzyme's active site, such as the ATP-binding site of the GyrB subunit. nih.gov While direct evidence for this compound is wanting, its sulfonylbenzamide core structure suggests that it and its analogs could be explored for potential interactions with bacterial DNA gyrase.

Interactions with Human Protein Targets (e.g., COVID-19 main protease)

Based on available scientific literature, there are no direct molecular docking studies investigating the interaction of this compound with the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.

The SARS-CoV-2 main protease is a key enzyme in the viral life cycle, responsible for cleaving polyproteins into functional viral proteins. nih.govnih.gov This essential role makes it a prime target for the development of antiviral drugs. nih.gov The structure of Mpro, often in complex with an inhibitor like N3, has been extensively studied to understand its active site and guide the design of new inhibitors. researchgate.net

Computational methods such as molecular docking and molecular dynamics simulations are widely used to screen for and evaluate potential inhibitors of the COVID-19 main protease. nih.govnih.gov These studies aim to identify compounds that can bind with high affinity to the active site of the protease, which typically includes the catalytic dyad residues His41 and Cys145, thereby blocking its function. nih.gov While numerous compounds have been investigated through these in silico approaches, this compound has not been a specific focus in the reviewed literature.

In Silico Screening and Virtual Library Design for this compound Analogs

The principles of in silico screening and virtual library design are fundamental to modern drug discovery, allowing for the rapid and cost-effective evaluation of large numbers of compounds before their synthesis and biological testing. nih.gov While specific virtual screening campaigns for this compound analogs are not widely reported, the methodologies are well-established and applicable.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, utilize the information from a set of known active compounds to identify new ones with similar properties. nih.gov For instance, a 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives was used to create models that could predict the inhibitory activity of new compounds. nih.gov

Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the protein target. nih.gov A virtual library of compounds, which can be custom-designed analogs of a lead scaffold like this compound, is docked into the binding site of the target protein. The compounds are then scored based on their predicted binding affinity and interactions with key amino acid residues. nih.gov

The design of a virtual library of this compound analogs would involve systematically modifying different parts of the molecule, such as the substitution patterns on the phenyl rings and the benzamide linkage. These analogs would then be subjected to in silico screening against various protein targets. The results of such a screening could identify promising candidates for synthesis and further biological evaluation. The process often involves filtering the hits based on pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to ensure they have drug-like characteristics. nih.gov

Advanced Research Applications in Materials Science and Specialty Chemicals

Utility in the Development of Advanced Materials with Specific Properties (e.g., conductivity, fluorescence)

The pursuit of advanced materials with specific electronic and photophysical properties is a cornerstone of modern materials science. The molecular architecture of N-(3-nitrophenyl)sulfonylbenzamide offers intriguing possibilities for its incorporation into functional polymers and materials.

Conductivity: The presence of aromatic rings and the electron-withdrawing nitro group in this compound could influence the electronic properties of polymers into which it is incorporated. While not intrinsically conductive, its structure could be modified to facilitate charge transport. For instance, the reduction of the nitro group to an amine would yield a more electron-donating species, a common feature in precursors to conductive polymers. The resulting amino-substituted sulfonamide could then be polymerized, potentially leading to materials with semiconducting or conducting properties. The sulfonamide and benzamide (B126) linkages could provide sites for further functionalization to tune the material's solubility, processability, and electronic characteristics.

Fluorescence: Nitroaromatic compounds are well-known quenchers of fluorescence. However, the this compound scaffold could be chemically transformed into fluorescent materials. Reduction of the nitro group to an amine is a common strategy to "turn on" fluorescence. The resulting amino-functionalized molecule could serve as a fluorescent monomer. Polymerization of such a monomer could lead to fluorescent polymers. The fluorescence properties, such as emission wavelength and quantum yield, could be further tuned by introducing other functional groups onto the aromatic rings. These materials could find applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs).

While specific research on the conductive or fluorescent properties of materials directly derived from this compound is not extensively documented, the potential remains based on the known chemistry of its constituent functional groups.

Role as Key Building Blocks in the Synthesis of Agrochemicals and Other Specialty Chemicals

The chemical reactivity of this compound makes it a plausible intermediate in the synthesis of more complex molecules with applications in agriculture and other specialty chemical sectors.

Agrochemicals: The sulfonamide moiety is a key feature in many commercial herbicides. The N-phenylsulfonylurea and N-phenylsulfonamide classes of herbicides are known for their potent and selective activity. This compound could serve as a precursor to novel herbicidal compounds. The nitro group can be readily reduced to an amine, which can then be further derivatized to introduce different functionalities, potentially leading to new active ingredients with improved efficacy or a different spectrum of activity. The benzamide portion of the molecule also offers a site for chemical modification to fine-tune the biological activity and physical properties of the resulting compounds.

Specialty Chemicals: Beyond agrochemicals, the structural motifs within this compound are valuable in the broader specialty chemicals industry. The presence of two distinct aromatic rings, linked by a robust sulfonamide bridge, provides a scaffold for creating a variety of complex organic molecules. The nitro group is a versatile handle for a range of chemical transformations, including reduction to an amine, which can then participate in diazotization, acylation, and alkylation reactions. These transformations open pathways to dyes, pigments, photographic chemicals, and other high-value specialty products. The benzamide group can also be hydrolyzed to provide access to both benzoic acid and aminonitrophenylsulfonamide derivatives, further expanding its synthetic utility.

The following table summarizes the potential applications based on the functional groups of this compound:

| Functional Group | Potential Application Area | Rationale |

| Nitro Group (-NO₂) | Precursor to Conductive Materials, Fluorescent Materials, Agrochemicals, Dyes | Readily reduced to an amine, a key functional group for polymerization and derivatization. |

| Sulfonamide (-SO₂NH-) | Agrochemicals, Pharmaceuticals | A known toxophore in many herbicides and a stable linking group in medicinal chemistry. |

| Benzamide (-CONH-) | Specialty Polymers, Dyes | Provides structural rigidity and sites for modification. Can be hydrolyzed to create other building blocks. |

While the direct application of this compound is not yet widely established in published research, its chemical nature strongly suggests its potential as a valuable intermediate in the development of new materials and specialty chemicals. Further investigation into the reactivity and properties of this compound and its derivatives is warranted to fully explore its synthetic potential.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for N-(3-nitrophenyl)sulfonylbenzamide, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Nitration of a benzene derivative (e.g., 3-nitrophenyl precursor) using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration .

- Step 2 : Sulfonylation via reaction with sulfonyl chloride in dichloromethane, using a base (e.g., pyridine) to neutralize HCl byproducts .

- Step 3 : Amidation with benzoyl chloride derivatives under anhydrous conditions, often employing coupling agents like EDC/HOBt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to improve yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry of nitro and sulfonyl groups via ¹H/¹³C chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 335.05) and detect isotopic patterns .

- XRD : Resolve crystal packing using SHELX-2018/ORTEP-III for thermal ellipsoid visualization .

- Validation : Cross-reference data with computational models (DFT for NMR shifts) and literature databases (CCDC for XRD) .

Q. What crystallographic parameters define the structural stability of this compound?

- Key Data :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | Monoclinic, P2₁/c | |

| Unit Cell (Å) | a = 25.02, b = 5.37, c = 8.13 | |

| Hydrogen Bonding | N–H···O (2.89 Å) |

- Stability : Strong intramolecular H-bonding between sulfonyl O and amide H reduces conformational flexibility .

Advanced Research Questions

Q. How do reaction mechanisms differ under photochemical vs. thermal conditions for functionalizing this compound?

- Photochemical Pathways :

- Nitro group reduction to amine under UV light (λ = 254 nm) with EtOH as H donor, forming intermediates detectable via ESR .

- Thermal Pathways :

- Sulfonyl group substitution with thiols at 80°C, proceeding via SNAr mechanism (kinetics monitored by in-situ IR) .

- Contrast : Photochemical routes favor radical intermediates, while thermal routes follow classical nucleophilic attack .

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Methods :

- DFT (Gaussian 16) : Calculate Fukui indices to identify electrophilic sites (e.g., nitro group f⁻ = 0.15) .

- Molecular Dynamics (GROMACS) : Simulate ligand-protein binding (e.g., with COX-2) using AMBER force fields .

- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. How can polymorphism in this compound crystals impact pharmacological studies?

- Analysis :

- PXRD : Detect polymorphs (e.g., Form I vs. Form II) via distinct 2θ peaks (e.g., 12.5° vs. 14.3°) .

- DSC/TGA : Assess thermal stability (Form I melts at 185°C; Form II at 192°C) .

- Implications : Polymorph solubility differences (e.g., Form I: 0.12 mg/mL; Form II: 0.09 mg/mL) affect bioavailability .

Q. How to resolve contradictions in spectroscopic data across studies on this compound derivatives?

- Case Study : Discrepancies in NOESY cross-peaks (e.g., para vs. meta substitution).

- Resolution :

Replicate experiments with standardized solvents (CDCl₃ vs. DMSO-d₆) .

Validate via XRD to confirm spatial arrangement .

Use high-field NMR (700 MHz) to resolve overlapping signals .

- Outcome : Misassignments often arise from dynamic proton exchange; static XRD data provides definitive confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.